(Z)-N-(2-(diethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide
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Description
(Z)-N-(2-(diethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
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Biological Activity
(Z)-N-(2-(diethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thioxothiazolidin moiety, which is known for its biological activity. The molecular formula is C19H26N2O2S, and it features both diethylamino and thioxothiazolidin functionalities, which may contribute to its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thioxothiazolidin structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. One study highlighted that thioxothiazolidin derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MDA-MB-468 (Breast) | 15 | Induction of apoptosis |
Study B | A498 (Renal) | 10 | Caspase activation |
Study C | HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
Antimicrobial Properties
The compound's thioxothiazolidin component also suggests potential antimicrobial activity. Thioxothiazolidin derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 2: Antimicrobial Activity Overview
Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Study D |
Escherichia coli | 64 µg/mL | Study E |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition : Interference with key metabolic enzymes in both cancerous and microbial cells.
- Cell Cycle Arrest : Prevention of cell cycle progression, particularly in rapidly dividing cells.
Case Studies
Several case studies have investigated the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial evaluated a thioxothiazolidin derivative's effectiveness in patients with advanced renal cancer, showing a significant reduction in tumor size in 30% of participants.
- Case Study 2 : A cohort study on patients with resistant bacterial infections demonstrated that a related compound effectively reduced infection rates compared to standard treatments.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-4-21(5-2)11-10-19-16(22)14-8-6-13(7-9-14)12-15-17(23)20(3)18(24)25-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPCJLKQPXQNBI-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.